3-((2S)Pyrrolidin-2-YL)phenol
Description
3-((2S)Pyrrolidin-2-YL)phenol (CAS: 1217710-13-8) is a chiral aromatic-pyrrolidine hybrid compound. Its molecular formula is C₁₁H₁₃NO, with a molecular weight of 175.23 g/mol. The molecule consists of a phenol group attached to the (2S)-configured pyrrolidine ring, a structural motif that confers stereochemical specificity for biological interactions . The hydrochloride salt form (CAS: 1381929-36-7) is commonly used in pharmaceutical research due to enhanced solubility . This compound’s phenol group enables hydrogen bonding, while the pyrrolidine ring contributes to conformational flexibility, making it a candidate for targeting enzymes or receptors with hydrophobic pockets.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]phenol |
InChI |
InChI=1S/C10H13NO/c12-9-4-1-3-8(7-9)10-5-2-6-11-10/h1,3-4,7,10-12H,2,5-6H2/t10-/m0/s1 |
InChI Key |
DSELUURJNITILG-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)O |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-((2S)Pyrrolidin-2-YL)phenol with analogous pyrrolidine derivatives, emphasizing structural, pharmacological, and functional differences:
Key Observations :
Structural Modifications and Bioactivity: The phenol group in 3-((2S)Pyrrolidin-2-YL)phenol distinguishes it from analogs like Nornicotine (pyridine-based) and 3-((2S)Pyrrolidin-2-YL)-1-Methoxybenzene. The phenol’s H-bonding capability may enhance binding to targets like kinases or GPCRs, whereas pyridine derivatives (e.g., Nornicotine) interact preferentially with nicotinic receptors . Alkyl chain extensions, as in (2S,3R)-3-(4-octylphenyl)pyrrolidin-2-yl)methanol, drastically increase hydrophobicity and cytotoxicity, suggesting that lipophilicity correlates with membrane-targeting activity .
Stereochemical Specificity: The (2S) configuration in 3-((2S)Pyrrolidin-2-YL)phenol is critical for chiral recognition in biological systems. Racemic mixtures (e.g., (RS)-Nornicotine) often show reduced potency compared to enantiopure forms .
Pharmacokinetic Properties: Methoxy and ester derivatives exhibit higher lipophilicity, improving blood-brain barrier penetration but requiring metabolic conversion for activation (e.g., ester hydrolysis) . The hydrochloride salt of 3-((2S)Pyrrolidin-2-YL)phenol enhances aqueous solubility, a common strategy for improving bioavailability in drug development .
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